molecular formula C12H20O2 B153589 2,4-Decadienoic acid, ethyl ester, (E,Z)- CAS No. 7328-34-9

2,4-Decadienoic acid, ethyl ester, (E,Z)-

Cat. No. B153589
CAS RN: 7328-34-9
M. Wt: 196.29 g/mol
InChI Key: OPCRGEVPIBLWAY-BNFZFUHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biological Activity

Ethyl (E,Z)-2,4-decadienoate, also known as pear ester, has been identified as a kairomonal attractant for various species of Tortricidae, including the codling moth, Cydia pomonella. Electroantennographic (EAG) studies have shown that the sensitivity of tortricid species to pear ester is dose-dependent. Field tests conducted in Italy confirmed the compound's attractiveness to codling moth and also indicated similar activity towards chestnut tortricids in their natural host plant environments .

Species Specificity in Pest Management

The specificity of ethyl (E,Z)-2,4-decadienoate as a kairomone was evaluated for its potential to attract lepidopteran pests in various crops. The compound was tested with different insect species in the western United States using sticky traps. Results indicated that the pear ester was not attractive to several other pests, such as the peach twig borer and the oriental fruit moth, among others. This suggests that the pear ester has a certain level of species specificity, which could be advantageous in targeted pest management strategies .

Control of Cydia pomonella Larvae

Preliminary investigations into the use of ethyl (E,Z)-2,4-decadienoate for controlling Cydia pomonella larvae have shown promising results. When apple and pear fruits were treated with the pear ester, there was a reduction in the number of larvae entering the fruit and consequently, less damage was observed. This indicates the potential of pear ester to enhance the efficacy of larvicidal insecticides in controlling C. pomonella .

Synthesis Analysis

The synthesis of related compounds, such as methyl (2E,4Z)-2,4-decadienoate, has been achieved through various methods including palladium-catalyzed Heck reaction, Claisen rearrangement, and thermal rearrangements catalyzed by Al2O3. These methods demonstrate the synthetic versatility and the potential for producing various esters that could be used in pheromone-based pest control strategies .

Molecular Structure Analysis

While the specific molecular structure analysis of ethyl (E,Z)-2,4-decadienoate is not detailed in the provided papers, the related synthesis methods and the biological activity suggest that the configuration of the double bonds (E,Z) plays a crucial role in the compound's activity as a kairomone.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ethyl (E,Z)-2,4-decadienoate and its analogs are complex and require precise control over the reaction conditions to achieve the desired configurations. The use of catalysts such as lipase PS and palladium, as well as the employment of rearrangement reactions, are critical for the successful synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (E,Z)-2,4-decadienoate that contribute to its role as a kairomone, such as volatility and stability, are implied through its effectiveness in field tests and EAG studies. However, the detailed properties are not explicitly discussed in the provided papers. The effectiveness in field trapping experiments suggests that the compound has suitable properties for use in pest management .

Scientific Research Applications

Biological Efficacy in Pest Control

  • Kairomonal Attractant for Codling Moth : Studies have demonstrated that Ethyl (E,Z)-2,4-decadienoate, also known as pear ester, acts as a kairomonal attractant for both adult and larval stages of the codling moth, Cydia pomonella. It has been used to enhance the performance of granulovirus-based insecticides in apple orchards by interfering with the moth's host location behavior, leading to increased larval mortality (Schmidt et al., 2008). Similarly, other research indicated its potential in attracting codling moth larvae, offering new avenues for pest control in fruit orchards (Knight & Light, 2001).

Electrophysiological Responses and Field Applications

  • Response of Various Tortricid Species : Electroantennographic studies revealed that Ethyl (E,Z)-2,4-decadienoate is effective in attracting various tortricid species, including the chestnut tortricids and the green budmoth. Field trapping experiments confirmed its attractiveness, suggesting its broader application in pest management (Schmidt et al., 2007).

Aroma Compound Recovery and Applications

  • Recovery from Fruit Juices : Research has been conducted on the adsorption of ethyl-2,4-decadienoate from aqueous phases, such as fruit juices, using granular activated carbon. This process aids in the recovery of this important aroma component, potentially beneficial for food flavoring and fragrance industries (Diban et al., 2007).

Potential in Integrated Pest Management

  • Tool for Cydia pomonella Control : Studies have shown that application of the pear ester on apple and pear fruits can reduce the entry and damage caused by Cydia pomonella larvae. This highlights its potential in direct control strategies and in improving the efficacy of larvicidal insecticides (Pasqualini et al., 2005).

Contribution to Flavor and Fragrance Industry

  • Flavor Component of Bartlett Pear : The compound has been identified as a key flavor component in Bartlett pears, contributing significantly to their characteristic aroma. This aspect has implications for the flavoring and fragrance industries, especially in the synthesis of pear-like aromas (Jennings et al., 1964).

Safety And Hazards

The safety and hazards associated with “2,4-Decadienoic acid, ethyl ester, (E,Z)-” include causing skin irritation and being very toxic to aquatic life with long-lasting effects . Precautions include washing hands thoroughly after handling, avoiding release to the environment, and wearing eye protection, face protection, protective clothing, and protective gloves .

properties

IUPAC Name

ethyl (2E,4E)-deca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCRGEVPIBLWAY-BNFZFUHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884371
Record name 2,4-Decadienoic acid, ethyl ester, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Decadienoic acid, ethyl ester, (E,Z)-

CAS RN

7328-34-9
Record name Ethyl (E,E)-2,4-decadienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7328-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Decadienoic acid, ethyl ester, (2E,4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Decadienoic acid, ethyl ester, (2E,4E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Decadienoic acid, ethyl ester, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (2E,4E)-2,4-decadienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Decadienoic acid, ethyl ester, (E,Z)-
Reactant of Route 2
Reactant of Route 2
2,4-Decadienoic acid, ethyl ester, (E,Z)-
Reactant of Route 3
Reactant of Route 3
2,4-Decadienoic acid, ethyl ester, (E,Z)-
Reactant of Route 4
Reactant of Route 4
2,4-Decadienoic acid, ethyl ester, (E,Z)-
Reactant of Route 5
Reactant of Route 5
2,4-Decadienoic acid, ethyl ester, (E,Z)-
Reactant of Route 6
Reactant of Route 6
2,4-Decadienoic acid, ethyl ester, (E,Z)-

Citations

For This Compound
7
Citations
S Tsuboi, T Masuda, S Mimura, A Takeda - Organic Syntheses, 2003 - Wiley Online Library
Abstract Ethyl (E, Z)‐2, 4‐decadienoate intermediate: Ethyl 3, 4‐decadienoate (1) product: Ethyl (E, Z)‐2, 4‐decadienoate (2)
Number of citations: 0 onlinelibrary.wiley.com
XL Li, CR Wang, XY Li, YX Yao, YJ Hao - Food Chemistry, 2013 - Elsevier
Different concentrations of a sodium chloride spray were applied to the grapevine cultivar Kyoho to determine the effects of salinity on berry quality. The fruit’s fresh weight, relative water …
Number of citations: 60 www.sciencedirect.com
H Li, C Ma, S Li, H Wang, L Fang, J Feng, Y Wang, Z Li… - Life, 2023 - mdpi.com
Aroma is an appreciated fruit property, and volatile flavor plays a key role in determining the perception and acceptability of fruit products by consumers. However, metabolite …
Number of citations: 7 www.mdpi.com
LIU Chuan-he, HE Han, K Shi-zi… - Chinese Journal of …, 2020 - zgnyqx.ieda.org.cn
Abstract: As affected by the seasonal monsoon climate, the pineapple [Ananas comosus (L). Merr.] plants cultivated in Guangdong, Guangxi and Fujian are usually damaged in winter …
Number of citations: 4 zgnyqx.ieda.org.cn
刘传和, 贺涵, 匡石滋, 肖维强, 邵雪花, 赖多 - 中国农业气象, 2020 - zgnyqx.ieda.org.cn
: 在广东菠萝[Ananas comosus (L.) Merr.] 园试点, 以不覆盖为对照, 设置黑色网纱, 灰色网纱和白色薄膜(分别简称黑网, 灰网和白膜) 3 个覆盖处理进行冬季防寒试验, 观测菠萝植株叶片冠层…
Number of citations: 8 zgnyqx.ieda.org.cn
JJP Cobos, A Castro - Científica (descontinuada), 2017 - revistas.cientifica.edu.pe
El objetivo fue evaluar la composición química y la actividad antimicrobiana del aceite esencial de Peperomia galioides Kunth, y determinar la actividad fotoprotectora UVB en …
Number of citations: 1 revistas.cientifica.edu.pe
JJ Ponce Cobos - 2019 - cybertesis.unmsm.edu.pe
Evalúa la composición química, actividad antimicrobiana y actividad fotoprotectora UVB en emulsiones dermocosméticas del aceite esencial de Peperomia galioides Kunth. El aceite …
Number of citations: 4 cybertesis.unmsm.edu.pe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.